molecular formula C16H23BO2 B2991281 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane CAS No. 627526-54-9

4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No. B2991281
CAS RN: 627526-54-9
M. Wt: 258.17
InChI Key: CAEUETONSQGECS-UHFFFAOYSA-N
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Description

“5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is a chemical compound with the CAS number 142650-45-1 . It’s also known as "2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid" .


Synthesis Analysis

“Tetramethyl acetyloctahydronaphthalenes” is produced commercially by Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .


Molecular Structure Analysis

The molecular formula of “5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is C16H22O2 .


Physical And Chemical Properties Analysis

The boiling point of “5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is predicted to be 357.4±11.0 °C, and its density is predicted to be 1.024±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Block for Biologically Active Derivatives : This compound serves as a building block for synthesizing biologically active derivatives, such as in the development of new silicon-based drugs and odorants. An example is its use in the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

  • Crystal Structure and DFT Studies : The compound's structure and properties have been extensively studied using techniques like FT-IR, NMR, MS spectroscopies, X-ray diffraction, and Density Functional Theory (DFT). These studies are crucial for understanding its molecular structure and potential applications (Liao et al., 2022).

  • Vibrational Properties Analysis : The vibrational properties of derivatives of this compound have been analyzed, providing insights into its physical and chemical characteristics. This is essential for its application in various chemical reactions and processes (Wu et al., 2021).

Applications in Organic Synthesis

  • Intermediate in Organic Synthesis : The compound is used as an intermediate in various organic syntheses, such as the preparation of boric acid ester intermediates. This showcases its versatility in organic chemistry (Huang et al., 2021).

  • Synthesis of Novel Compounds : It has been used in the synthesis of novel compounds like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have applications in areas like inhibitory activity against serine proteases (Spencer et al., 2002).

  • Development of Fluorescence Probes : This compound plays a role in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting its application in analytical chemistry (Lampard et al., 2018).

Potential in Material Science and Biomedical Research

  • Synthesis of Boron Capped Polyenes : It has been utilized in the synthesis of boron-containing polyene systems, which are potential intermediates for new materials in technology like LCD displays and therapeutic agents for neurodegenerative diseases (Das et al., 2015).

  • Electrochemical Properties : The electrochemical properties and reactions of sulfur-containing organoboron compounds derived from this compound have been studied, indicating potential applications in electrochemistry (Tanigawa et al., 2016).

  • Biological Studies for Lipogenic Inhibitors : Derivatives of this compound have been synthesized and studied for their lipogenesis inhibitory effect, indicating potential applications in biomedical research, particularly in developing lipid-lowering drugs (Das et al., 2011).

Safety and Hazards

“Tetramethyl acetyloctahydronaphthalenes” has a GHS labelling with the signal word “Warning” and hazard statements H315, H317, H410, H411 .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEUETONSQGECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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